molecular formula C19H15N3OS3 B2359461 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 941936-55-6

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No. B2359461
CAS RN: 941936-55-6
M. Wt: 397.53
InChI Key: WSJBAWWISYLQCQ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BZML and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Supramolecular Gelators

Research conducted by Yadav and Ballabh (2020) delves into the synthesis and characterization of N-(thiazol-2-yl) benzamide derivatives, aiming to understand the influence of methyl functionality and various non-covalent interactions on gelation behavior. Two amides demonstrated gelation capabilities in ethanol/water and methanol/water mixtures, exhibiting stability and low minimum gelator concentration. The gelation mechanism was explored through crystal engineering, revealing helical assembly driven by π-π interaction, cyclic N–H⋯N, and S⋯O interactions (Yadav & Ballabh, 2020).

Anticancer and Anti-inflammatory Agents

Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of N,N-dimethylamino)benzoic acid, showing anti-inflammatory activity in specific concentration ranges. Notably, hydrochloride salts of certain compounds exhibited significant anti-inflammatory activity without adverse effects on myocardial function, indicating potential therapeutic applications (Lynch et al., 2006).

Chemical Synthesis and Material Science

Adhami et al. (2012) focused on the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium, showcasing a novel approach to creating compounds with potential applications in material science and catalysis. This research illustrates the versatile nature of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide derivatives in forming complex structures with metals (Adhami et al., 2012).

Pharmaceutical Applications

Ravinaik et al. (2021) explored the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. This study highlights the potential of these compounds as therapeutic agents against various cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS3/c1-2-24-15-9-5-3-7-12(15)17(23)22-19-21-14(11-25-19)18-20-13-8-4-6-10-16(13)26-18/h3-11H,2H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJBAWWISYLQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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